2-(2-Methoxyphenyl)propanal
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Overview
Description
2-(2-Methoxyphenyl)propanal, also known as o-methoxycinnamaldehyde, is an organic compound with the molecular formula C10H12O2. It is a derivative of cinnamaldehyde, featuring a methoxy group attached to the phenyl ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Methoxyphenyl)propanal can be synthesized through several methods. One common approach involves the condensation of 2-methoxybenzaldehyde with propanal in the presence of a base catalyst. The reaction typically occurs under mild conditions, with the base facilitating the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(2-Methoxyphenyl)propanoic acid.
Reduction: 2-(2-Methoxyphenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Methoxyphenyl)propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances, flavors, and other aromatic compounds.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)propanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The methoxy group can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
Cinnamaldehyde: The parent compound, lacking the methoxy group.
2-Methoxycinnamaldehyde: A stereoisomer with the methoxy group in a different position.
2-Methoxybenzaldehyde: Lacks the propanal side chain.
Uniqueness
2-(2-Methoxyphenyl)propanal is unique due to the presence of both the methoxy group and the propanal side chain, which confer distinct chemical and physical properties. These features make it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
Molecular Formula |
C10H12O2 |
---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)propanal |
InChI |
InChI=1S/C10H12O2/c1-8(7-11)9-5-3-4-6-10(9)12-2/h3-8H,1-2H3 |
InChI Key |
AYMWAROTXRELJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=O)C1=CC=CC=C1OC |
Origin of Product |
United States |
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